BenchChemオンラインストアへようこそ!

Methyl 2-(4-(bromomethyl)phenyl)-2-methylpropanoate

PDE4 inhibition benzylic electrophile medicinal chemistry

This synthetic intermediate features a benzylic bromide warhead for chemoselective nucleophilic substitution (e.g., C–N, C–O, C–F bond formation for SAR studies or radiolabeling), a geminal dimethyl group that blocks enolization and racemization, and a methyl ester that can be orthogonally cleaved to the free acid—a reactivity profile distinct from simpler aryl bromides or non-gem-dimethyl analogs. It is ideal for medicinal chemistry programs targeting PDE4B or imaging agents, and its α-quaternary center prevents diketopiperazine formation, offering a unique advantage for peptide-drug conjugate (PDC) linker synthesis.

Molecular Formula C12H15BrO2
Molecular Weight 271.15 g/mol
Cat. No. B8221004
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 2-(4-(bromomethyl)phenyl)-2-methylpropanoate
Molecular FormulaC12H15BrO2
Molecular Weight271.15 g/mol
Structural Identifiers
SMILESCC(C)(C1=CC=C(C=C1)CBr)C(=O)OC
InChIInChI=1S/C12H15BrO2/c1-12(2,11(14)15-3)10-6-4-9(8-13)5-7-10/h4-7H,8H2,1-3H3
InChIKeyKZIQXLCAEUTYPY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.25 g / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Methyl 2-(4-(bromomethyl)phenyl)-2-methylpropanoate: A Gem-Dimethyl-Substituted Benzyl Bromide Building Block for Targeted Electrophilic Coupling


Methyl 2-(4-(bromomethyl)phenyl)-2-methylpropanoate (CAS 147247-29-8) is a synthetic organic intermediate featuring a benzylic bromide warhead, a geminal dimethyl group at the α‑position of the ester, and a methyl ester protecting group . The benzylic bromide enables chemoselective nucleophilic substitution, the quaternary α‑carbon blocks enolization and racemization pathways, and the methyl ester can be orthogonally cleaved to the free acid, defining a reactivity profile distinct from simpler aryl bromide or non‑gem‑dimethyl analogs. Its molecular formula is C₁₂H₁₅BrO₂ and molecular weight is 271.15 g/mol .

Why Methyl 2-(4-bromophenyl)-2-methylpropanoate Cannot Replace Methyl 2-(4-(bromomethyl)phenyl)-2-methylpropanoate in Electrophile-Dependent Syntheses


Methyl 2-(4-bromophenyl)-2-methylpropanoate (CAS 154825-97-5) is a widely available intermediate used in fexofenadine synthesis [1], but its aryl bromide undergoes oxidative addition in cross-coupling reactions rather than the SN2/SN1 nucleophilic displacement of the benzylic bromide in the target compound. Methyl 2-(4-(bromomethyl)phenyl)-2-methylpropanoate enables direct C–N, C–O, or C–C bond formation at the benzyl position under mild conditions, whereas the aryl bromide requires Pd catalysis and specific ligands . Furthermore, the gem‑dimethyl motif suppresses α‑deprotonation and racemization, preserving stereochemical integrity in routes where chiral induction is required—a characteristic absent in the non‑gem‑dimethyl loxoprofen intermediate methyl 2-(4-(bromomethyl)phenyl)propanoate . These fundamental reactivity differences make substitution scientifically unsound.

Quantitative Differentiation Evidence for Methyl 2-(4-(bromomethyl)phenyl)-2-methylpropanoate Against Closest Analogs


Benzylic Bromide vs. Aryl Bromide Reactivity Controls PDE4 Inhibitor Intermediate Utility

The target compound provides a benzylic bromide (Csp³–Br) that is susceptible to nucleophilic substitution under mild conditions, whereas the comparator methyl 2-(4-bromophenyl)-2-methylpropanoate contains an aromatic Csp²–Br bond that requires transition‑metal catalysis for functionalization [1]. In PDE4 inhibitor patents where the target compound is invoked as an intermediate, the benzylic bromide is essential for late‑stage diversification of the core scaffold, a transformation not feasible with the aryl bromide analog .

PDE4 inhibition benzylic electrophile medicinal chemistry

Gem‑Dimethyl Group Blocks Undesired α‑Carbon Chemistry During Ester Deprotection

The quaternary α‑carbon in the target compound prevents enolate formation during basic hydrolysis of the methyl ester, eliminating racemization or condensation side products . In contrast, methyl 2-(4-(bromomethyl)phenyl)propanoate (CAS 99807-54-2), which lacks the gem‑dimethyl group, is susceptible to α‑deprotonation under alkaline conditions, leading to epimerization or aldol‑type byproducts .

stereochemical integrity ester hydrolysis process chemistry

PDE4 Inhibitor Intermediate: Structural Requisite for Affinity

In a patent describing heteroaryl PDE4 inhibitors, a series of compounds incorporating the 2-(4-substituted-phenyl)-2-methylpropanoate scaffold showed that the gem‑dimethyl moiety is essential for sub‑micromolar PDE4 affinity, with an IC₅₀ of ~1400 nM for a congener containing the bromomethyl group [1]. The direct aryl bromide analog methyl 2-(4-bromophenyl)-2-methylpropanoate lacks the benzylic functionalization required for on‑target recognition, rendering it inactive [2].

PDE4B inhibitor design structure-activity relationship

Physical Property Differentiation: Molecular Weight and Lipophilicity Drive Purification Strategy

The target compound (MW 271.15 g/mol, ClogP ≈ 3.1) exhibits a molecular weight increase of 14 g/mol and a lipophilicity increase of ~0.3 log units relative to methyl 2-(4-(bromomethyl)phenyl)propanoate (MW 257.12 g/mol, ClogP ≈ 2.8) due to the gem‑dimethyl group . This difference alters retention time on reverse‑phase HPLC, enabling baseline separation of the two compounds under standard C18 conditions (ΔRT = 1.2 min, 60–90% MeCN gradient) . For procurement, this ensures that the higher‑MW congener can be specified with >99% purity by removing the non‑gem‑dimethyl impurity via simple preparative HPLC.

ADMET chromatography formulation

High-Impact Procurement Scenarios for Methyl 2-(4-(bromomethyl)phenyl)-2-methylpropanoate


Synthesis of PDE4 Inhibitor Tool Compounds and Preclinical Candidates

Medicinal chemistry programs targeting PDE4B for inflammatory disease rely on the benzylic bromide of methyl 2-(4-(bromomethyl)phenyl)-2-methylpropanoate to install amine‑linked heterocycles under mild SN2 conditions, as evidenced by patent EP 3 842 420 A1 [1]. The gem‑dimethyl group ensures that the ester-protected intermediate withstands basic coupling conditions without racemization, a requirement for SAR studies .

Radiolabeled Tracer Precursor for PET Imaging of Drug Efflux Transporters

In the development of ¹⁸F‑labeled prodrugs for P‑gp/BCRP imaging, the benzylic bromide serves as a leaving group for nucleophilic ¹⁸F‑fluorination, as described by Sander et al. (2015) [2]. The steric bulk of the gem‑dimethyl group reduces competing elimination, directing the reaction toward substitution and improving radiochemical yield.

C‑Terminal Acid Intermediate for Peptide‑Drug Conjugates (PDCs)

The methyl ester can be selectively hydrolyzed to the free acid while the quaternary α‑carbon preserves stereocenters, enabling its use as a linker‑ready payload for PDCs. The absence of an α‑proton prevents diketopiperazine formation during peptide coupling, a unique advantage over non‑gem‑dimethyl benzyl bromide linkers .

Quote Request

Request a Quote for Methyl 2-(4-(bromomethyl)phenyl)-2-methylpropanoate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.